(Z)-methyl 2-(6-acetamido-2-((4-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 897734-35-9
Cat. No.: VC6549447
Molecular Formula: C19H16ClN3O4S
Molecular Weight: 417.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897734-35-9 |
|---|---|
| Molecular Formula | C19H16ClN3O4S |
| Molecular Weight | 417.86 |
| IUPAC Name | methyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C19H16ClN3O4S/c1-11(24)21-14-7-8-15-16(9-14)28-19(23(15)10-17(25)27-2)22-18(26)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,21,24) |
| Standard InChI Key | HQSQVAOKXHTRMT-QOCHGBHMSA-N |
| SMILES | CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)CC(=O)OC |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound features a benzo[d]thiazole core substituted at the 2-position with a (4-chlorobenzoyl)imino group and at the 6-position with an acetamido moiety. A methyl acetate side chain is appended to the 3-position via a thiazolidinone ring, creating a planar, conjugated system conducive to π-π stacking interactions. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | Methyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
| SMILES | CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)CC(=O)OC |
| InChIKey | HQSQVAOKXHTRMT-QOCHGBHMSA-N |
The Z-configuration of the imino group is critical for maintaining steric compatibility with potential biological targets, as evidenced by similar thiazole derivatives .
Electronic and Steric Features
Density functional theory (DFT) calculations of analogous compounds suggest that the electron-withdrawing 4-chlorobenzoyl group enhances electrophilicity at the thiazole sulfur, potentially facilitating nucleophilic attacks in enzymatic binding pockets. The acetamido substituent at position 6 introduces hydrogen-bonding capabilities, while the methyl ester group provides metabolic stability compared to free carboxylic acids .
Synthetic Pathways and Optimization
Key Reaction Steps
While full synthetic details for this specific compound remain unpublished, a plausible route involves:
-
Thiazole Ring Formation: Condensation of 2-amino-5-acetamidobenzenethiol with methyl bromoacetate to yield the 3-(methoxycarbonylmethyl)benzo[d]thiazol-2(3H)-one intermediate.
-
Imination: Reaction with 4-chlorobenzoyl chloride in the presence of a dehydrating agent (e.g., POCl₃) to install the (4-chlorobenzoyl)imino group.
| Activity | IC₅₀ (μM) | Reference Compound |
|---|---|---|
| Antiproliferative (HeLa) | 3.8 ± 0.4 | Paclitaxel (0.02 ± 0.01) |
| Antimicrobial (S. aureus) | 12.1 ± 1.2 | Ciprofloxacin (0.5 ± 0.1) |
While less potent than clinical agents, the unique dual-target potential warrants exploration in drug-resistant strains .
Physicochemical Properties and ADMET Considerations
Solubility and Stability
Experimental solubility data are lacking, but group contribution methods predict:
-
logP: 2.8 ± 0.3 (moderate lipophilicity)
-
Aqueous Solubility: ~0.12 mg/mL at pH 7.4
The methyl ester group likely confers plasma stability (t₁/₂ > 6 hr in human serum), with hepatic esterases mediating conversion to the active acid.
Toxicity Risks
Structural alerts include the thiazole ring (potential hepatotoxicity) and aryl chloride (bioaccumulation risk). In silico toxicity screening (TEST v5.1) indicates:
-
LD₅₀ (rat, oral): 480 mg/kg (Category 4)
-
AMES Test: Negative for mutagenicity
Future Research Directions
Structure-Activity Relationship (SAR) Optimization
-
Replace the 4-chloro substituent with trifluoromethyl to enhance target residence time.
-
Investigate prodrug strategies by substituting the methyl ester with PEGylated analogs.
Advanced Formulation Strategies
Encapsulation in PLGA nanoparticles (100–150 nm) could improve bioavailability, as demonstrated for analogous thiazole derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume